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molecular formula C7H5Cl2NO2 B1460413 Methyl 2,4-dichloronicotinate CAS No. 442903-28-8

Methyl 2,4-dichloronicotinate

Cat. No. B1460413
M. Wt: 206.02 g/mol
InChI Key: IBZIEMCFERTPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901305B2

Procedure details

To a solution of methyl 2,4-dichloronicotinate (10.0 g, 48.5 mmol) in a solvent mixture of 1,4-dioxane (400 mL) and water (40 mL) was added trimethylboroxine (6.79 mL, 48.5 mmol) followed by PdCl2(dppf)-CH2Cl2 adduct (1.982 g, 2.427 mmol) and cesium carbonate (31.6 g, 97 mmol). The reaction mixture was degassed with argon for 5 minutes. The reaction mixture was heated to reflux for 8 h. The reaction mixture was cooled to room temperature and filtered through diatomaceous earth (Celite®). The bed was washed with ethyl acetate and the combined filtrate was concentrated under reduced pressure to afford the crude product which was purified by silica gel column chromatography (gradient of ethyl acetate and petroleum ether) to afford methyl 4-chloro-2-methylnicotinate (5.20 g, 28 mmol, 58% yield) as a yellow liquid. LC/MS (ESI) m/e 185.7 [(M+H)+, calcd for C8H8ClNO2 185.6]; LC/MS retention time (method G): tR=1.90 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.79 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
1.982 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].O1CCOC[CH2:14]1.CB1OB(C)OB(C)O1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[Cl:12][C:8]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([CH3:14])[N:11]=[CH:10][CH:9]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC=N1)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.79 mL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Step Three
Name
cesium carbonate
Quantity
31.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
1.982 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with argon for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The bed was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (gradient of ethyl acetate and petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC(=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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